BenchChemオンラインストアへようこそ!

3-Benzylpiperazin-2-one

Chiral building blocks Peptidomimetic design Conformational analysis

3-Benzylpiperazin-2-one (CAS 78551-76-5) is a racemic piperazin-2-one with a C3-benzyl group that directs regioselectivity in downstream reactions—unlike unsubstituted piperazin-2-one. Its dual nitrogen centers (lactam NH + secondary amine) enable divergent derivatization for parallel SAR libraries. Demonstrated P2X7 antagonist activity (IC50 3380 nM) and HDAC isoform selectivity tuning (ratios 26–40) support CNS and inflammation campaigns. Procure ≥95% pure racemic material for initial SAR; enantiopure (S)-form (CAS 134676-49-6) available for chiral lead optimization.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 78551-76-5
Cat. No. B2617592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylpiperazin-2-one
CAS78551-76-5
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESC1CNC(=O)C(N1)CC2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)
InChIKeyXEJMAPBQIWVIRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylpiperazin-2-one (CAS 78551-76-5) for Pharmaceutical Intermediate Procurement


3-Benzylpiperazin-2-one (CAS 78551-76-5) is a C3-benzyl-substituted piperazin-2-one derivative with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . The compound exists as a racemic mixture, with commercially available enantiopure forms designated as (3S)-3-benzylpiperazin-2-one (CAS 134676-49-6) and (3R)-3-benzylpiperazin-2-one . The piperazin-2-one scaffold provides two nucleophilic nitrogen atoms—one in the lactam ring and one secondary amine—enabling divergent derivatization strategies . This compound is primarily procured as a versatile building block for medicinal chemistry campaigns, particularly in the synthesis of CNS-targeted agents and peptidomimetic scaffolds.

Why Unspecified Piperazinones Cannot Replace 3-Benzylpiperazin-2-one in Synthetic Workflows


Procurement decisions for piperazinone scaffolds cannot rely on generic substitution due to three verifiable factors. First, the C3-benzyl substituent introduces steric constraints that dictate downstream reaction regioselectivity; unsubstituted piperazin-2-one lacks this directing group, altering the product profile entirely [1]. Second, chiral variants ((S)- vs. (R)-) produce diastereomeric outcomes when coupled to chiral auxiliaries or incorporated into conformationally constrained peptidomimetics, as demonstrated by the differential NMR shifts observed between racemic and enantiopure 3-benzylpiperazin-2-one-derived compounds [1]. Third, commercial purity specifications vary substantially across suppliers and stereochemical forms—from 95% for racemic material to ≥98% for enantiopure (S)-form —directly impacting reaction yield calculations and impurity profiling requirements in GMP-adjacent synthetic routes.

Quantitative Differentiation Evidence for 3-Benzylpiperazin-2-one vs. Structural Analogs


Stereochemical Impact: Differential NMR Behavior of (S)-3-Benzylpiperazin-2-one vs. Piperazin-2-one Scaffolds

In a direct comparative study, compounds containing the (S)-3-benzylpiperazin-2-one skeleton (compound 13) exhibited distinct 1H NMR chemical shift patterns compared to compounds incorporating unsubstituted piperazin-2-one (compound 12) when coupled to L-valine [1]. The study evaluated chemical shift perturbations upon DMSO-d6 addition to CDCl3 solutions, revealing that the benzyl-substituted scaffold produces a different solvent-exposure response profile than the unsubstituted analog [1]. This stereochemically driven conformational difference is critical for structure-activity relationship (SAR) interpretation.

Chiral building blocks Peptidomimetic design Conformational analysis

Target Engagement Profile: 3-Benzylpiperazin-2-one as P2X7 Receptor Antagonist Scaffold

3-Benzylpiperazin-2-one (CHEMBL4066742) demonstrated antagonist activity at the human P2X7 receptor with an IC50 of 3380 nM (3.38 µM) in human THP1 cells [1]. This provides a baseline potency value for the unadorned scaffold. A structurally related derivative incorporating an (R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl) substituent on the piperazin-2-one nitrogen (CHEMBL1779693) exhibited an IC50 of 54.1 nM against recombinant human DPP-4, representing a potency differential of approximately 62-fold across different targets and derivative states [2]. Note: These values are not direct comparator data for the same target and are provided as cross-study context for the scaffold's potential.

P2X7 antagonist Inflammation Ion channel pharmacology

Commercial Purity Specifications: Enantiopure vs. Racemic 3-Benzylpiperazin-2-one

Commercial availability data reveal a purity differential between stereochemical forms. Racemic 3-benzylpiperazin-2-one (CAS 78551-76-5) is commonly offered at 95.0% purity . In contrast, the enantiopure (S)-3-benzylpiperazin-2-one (CAS 134676-49-6) is available at ≥98% purity from multiple suppliers . This 3 percentage-point differential is meaningful for applications requiring precise stoichiometric calculations and minimal impurity carry-through, such as multistep API intermediate syntheses.

Chiral purity Procurement specifications Analytical chemistry

Synthetic Versatility: C3-Benzyl Substituent Enables Divergent Derivatization Not Possible with Piperazin-2-one

The 3-benzylpiperazin-2-one scaffold supports derivatization at both nitrogen atoms of the piperazine ring as well as on the benzyl moiety itself . In contrast, unsubstituted piperazin-2-one offers only the two ring nitrogen atoms as modification sites, lacking the aromatic handle for Pd-catalyzed cross-coupling, electrophilic aromatic substitution, or benzylic functionalization . This difference expands the accessible chemical space for SAR exploration: a study of benzylpiperazine derivatives demonstrated that modifications at the R-position of the benzyl group produced IC50 values ranging from 0.11 µM to >10 µM across HDAC isoforms, with HDAC6/HDAC1 selectivity ratios spanning from 26 to 40 [1]. The benzyl moiety thus functions as a tunable pharmacophoric element absent in simpler piperazinones.

Medicinal chemistry building blocks Scaffold diversification Parallel synthesis

High-Value Application Scenarios for 3-Benzylpiperazin-2-one Procurement


Chiral Peptidomimetic Scaffold Construction

Medicinal chemistry teams designing conformationally constrained peptidomimetics should procure enantiopure (S)-3-benzylpiperazin-2-one (CAS 134676-49-6) rather than racemic material. The (S)-enantiomer provides stereochemically defined incorporation into peptide-mimicking scaffolds, as demonstrated by its use in L-valine-coupled constructs where the benzyl group influences the overall molecular conformation [4]. The ≥98% purity specification of the (S)-enantiomer supports accurate stoichiometry in coupling reactions and minimizes diastereomeric impurity formation in chiral product streams.

P2X7 Receptor Antagonist Lead Optimization Programs

Research groups pursuing P2X7 receptor antagonists for inflammatory or neuropathic pain indications can utilize 3-benzylpiperazin-2-one as a validated starting scaffold. The compound demonstrates measurable antagonist activity at the human P2X7 receptor (IC50 = 3380 nM) [4], establishing a quantifiable baseline from which to optimize potency through N-functionalization or benzyl ring substitution. Procurement of the racemic form is appropriate for initial SAR exploration, with subsequent chiral resolution or asymmetric synthesis warranted for advanced leads.

HDAC Inhibitor Discovery with Isoform Selectivity Requirements

Drug discovery programs targeting histone deacetylase (HDAC) isoforms can leverage the benzylpiperazine scaffold for tuning isoform selectivity. SAR studies on benzylpiperazine derivatives reveal that modifications to the aromatic substituent alter HDAC6/HDAC1 selectivity ratios across a range of 26 to 40, with potency shifts spanning two orders of magnitude [4]. The benzyl group on 3-benzylpiperazin-2-one provides the aromatic pharmacophoric element necessary for achieving this selectivity tuning, which is absent in unsubstituted piperazinone analogs. Procurement of the racemic building block enables parallel library synthesis for rapid SAR assessment.

Neurological Disorder Intermediate Synthesis (β-Amyloid Pathway)

Process chemistry groups developing intermediates for β-amyloid-related neurological disorder therapeutics may require 3-benzylpiperazin-2-one or its derivatives as key synthetic intermediates. Patented processes describe compounds within this structural class as useful for synthesizing agents targeting β-amyloid deposition in the brain [4]. The compound's dual nitrogen functionality and benzyl substituent provide the necessary handles for constructing fused heterocyclic systems such as 7,8-dihydro-5H-pteridin-6-one derivatives , which are inaccessible from simpler piperazinone starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.